![molecular formula C10H15BrF2N2O B2483584 4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole CAS No. 1856073-45-4](/img/structure/B2483584.png)
4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole, also known as BDF-6109, is a chemical compound that has been widely studied for its potential use in scientific research. This pyrazole derivative has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological pathways and processes.
Applications De Recherche Scientifique
Antimicrobial Activity
4-Bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole and its derivatives have been explored for their antimicrobial properties. The synthesis of α-bromoenones and bipyrazoles using similar pyrazole compounds has shown in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain fungi. This suggests potential applications in developing new antimicrobial agents (Pundeer et al., 2013).
Catalytic Applications
Derivatives of 4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole have been used as ligands to stabilize metal complexes that act as pre-catalysts in cross-coupling reactions. The modification of pyrazole rings with various substituents allows for the tuning of the metal complexes' electrophilic and steric properties, which is crucial for their effectiveness in catalysis (Ocansey et al., 2018).
Nonlinear Optical Properties
The compound's derivatives have also been investigated for their nonlinear optical properties. For instance, the synthesis and characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated significant nonlinear optical properties due to intramolecular charge transfer within the molecule. This indicates potential applications in photonics and optoelectronics (Tamer et al., 2016).
Tautomerism Studies
The compound's structure has been important in studies of tautomerism, particularly in the solid state and in solution. Such studies provide valuable insights into the chemical behavior and reactivity of pyrazole compounds, which are crucial for their application in various chemical syntheses (Trofimenko et al., 2007).
Synthesis of Antimicrobial Agents
The synthesis of N-phenylpyrazole derivatives using bromopyrazole compounds has demonstrated potential in creating antimicrobial agents. These compounds showed inhibitory effects against pathogenic yeasts and molds, suggesting their potential in developing new antifungal agents (Farag et al., 2008).
Synthesis of Antidiabetic Agents
Pyrazole-based heterocycles attached to a sugar moiety have been synthesized and evaluated for anti-diabetic activity. These novel compounds demonstrated moderate anti-diabetic activity, indicating potential for further exploration and development of new antidiabetic drugs (Vaddiraju et al., 2022).
Propriétés
IUPAC Name |
4-bromo-1-butan-2-yl-3-(2,2-difluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-3-7(2)15-4-8(11)9(14-15)5-16-6-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJAVZDEGHDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2483502.png)
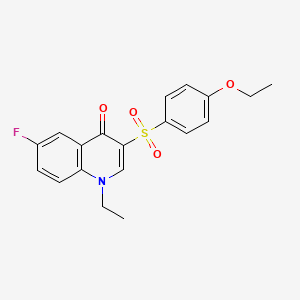
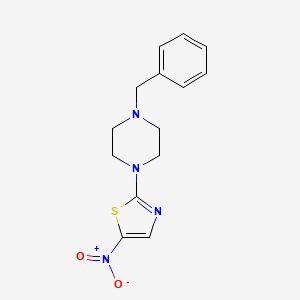
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2483506.png)
![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)
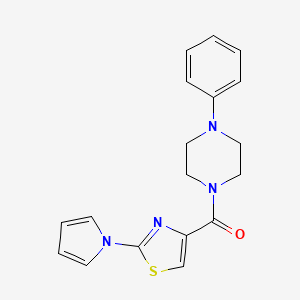
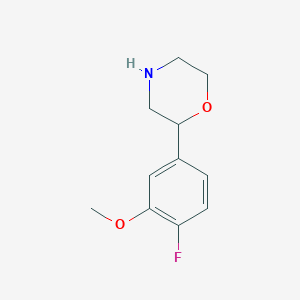

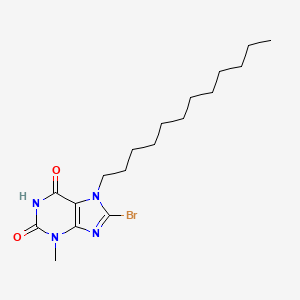
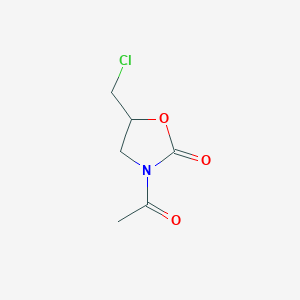
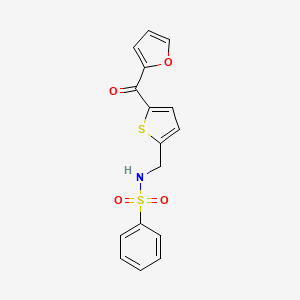
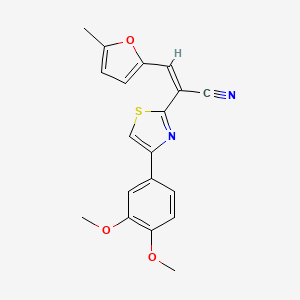
![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)